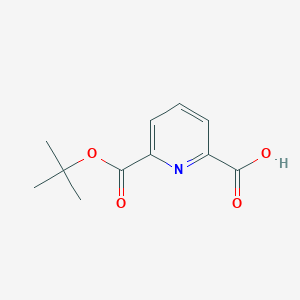

6-(tert-Butoxycarbonyl)picolinic acid

Description

BenchChem offers high-quality 6-(tert-Butoxycarbonyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(tert-Butoxycarbonyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-[(2-methylpropan-2-yl)oxycarbonyl]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(2,3)16-10(15)8-6-4-5-7(12-8)9(13)14/h4-6H,1-3H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJKZYCGHBWHEQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=CC(=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties and stability of 6-(tert-Butoxycarbonyl)picolinic acid

Chemical Properties, Stability, and Synthetic Utility

Executive Summary

6-(tert-Butoxycarbonyl)picolinic acid (CAS 575433-76-0) is a critical desymmetrized building block derived from pyridine-2,6-dicarboxylic acid (dipicolinic acid). Its primary utility lies in its orthogonal reactivity : it possesses one free carboxylic acid and one sterically hindered tert-butyl ester. This dual functionality allows researchers to selectively functionalize one arm of the pyridine ring while preserving the other, facilitating the synthesis of asymmetric pincer ligands, lanthanide sensitizers, and complex metallo-pharmaceutical intermediates.

This guide provides a comprehensive analysis of its physicochemical properties, stability profile, and a validated synthetic protocol, written from the perspective of an industrial application scientist.

Chemical Identity & Structural Analysis[1]

Nomenclature and Ambiguity Alert

A common source of experimental error involves confusing this molecule with its amino-derivative.

-

Target Molecule: 6-(tert-Butoxycarbonyl)picolinic acid (Mono-tert-butyl dipicolinate).

-

Structure: Pyridine ring with a carboxylic acid at C2 and a tert-butyl ester at C6.

-

CAS: 575433-76-0[1]

-

-

Common False Positive: 6-(tert-Butoxycarbonylamino )picolinic acid.

-

Structure: Pyridine ring with a carboxylic acid at C2 and a Boc-protected amine at C6.

-

CAS: 258497-21-1

-

Structural Features:

-

Pyridine Core: Electron-deficient aromatic ring; susceptible to nucleophilic attack if not substituted, but stabilized by the electron-withdrawing carboxyl groups.

-

C2-Carboxylic Acid:

approx. 2.0–3.0 (lower than unsubstituted picolinic acid due to the inductive effect of the C6-ester). -

C6-tert-Butyl Ester: Provides significant steric bulk (

-value > 5), rendering this group highly resistant to nucleophilic attack (saponification) under mild basic conditions, while remaining hypersensitive to acidolysis.

Physicochemical Properties Table

| Property | Value / Description |

| CAS Number | 575433-76-0 |

| IUPAC Name | 6-(2-methylpropan-2-yl)oxycarbonylpyridine-2-carboxylic acid |

| Molecular Formula | |

| Molecular Weight | 223.23 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in |

| Storage | 2–8°C, Desiccated (Hygroscopic potential) |

| Predicted pKa | ~2.5 (Carboxylic acid), ~-1.0 (Pyridinium N) |

Stability Profile

Understanding the stability boundaries of 6-(tert-Butoxycarbonyl)picolinic acid is essential for process optimization.

Hydrolytic Stability (Orthogonality)

The molecule's value is defined by its differential stability to acids and bases.

-

Acid Sensitivity (High): The tert-butyl ester is acid-labile.[2] Exposure to TFA, HCl, or Lewis acids (

,-

Operational Implication: Avoid acidic workups. Use phosphate buffers (pH 5–7) during purification.

-

-

Base Stability (Moderate to High): Unlike methyl or ethyl esters, the tert-butyl group resists hydrolysis by dilute aqueous bases (e.g., 1M NaOH) due to the steric shielding of the carbonyl carbon.

-

Operational Implication: The free acid can be converted to a salt or coupled to amines under basic conditions without compromising the ester.

-

Thermal Stability[7]

-

Decomposition Onset: Typically >150°C.

-

Mechanism: Thermal elimination of isobutylene via a concerted retro-ene type mechanism.

-

Storage: Long-term storage at room temperature is generally safe, but 2–8°C is recommended to prevent slow autocatalytic hydrolysis if trace moisture is present.

Decomposition Pathway Diagram

The following diagram illustrates the acid-catalyzed decomposition mechanism that researchers must avoid during handling.

Figure 1: Acid-catalyzed cleavage of the tert-butyl ester group.

Validated Synthetic Protocol

Reaction Scheme

Pyridine-2,6-dicarboxylic anhydride + tert-Butanol

Step-by-Step Methodology

-

Reagent Preparation:

-

Dry Dichloromethane (DCM) over

or molecular sieves. -

Ensure tert-Butanol (

-BuOH) is anhydrous (melt if frozen, MP ~25°C). -

Starting material: Pyridine-2,6-dicarboxylic anhydride (commercially available or synthesized by refluxing dipicolinic acid in

).

-

-

Execution:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Charge RBF with Pyridine-2,6-dicarboxylic anhydride (1.0 eq) and dry DCM (0.2 M concentration).

-

Addition: Add tert-Butanol (1.1 eq).

-

Catalysis: Add DMAP (4-Dimethylaminopyridine) (0.1 eq). Note: DMAP acts as a nucleophilic catalyst to activate the anhydride.

-

Reaction: Stir at Room Temperature (20–25°C) for 12–18 hours. The slurry typically clears as the product forms (anhydride is less soluble than the mono-ester).

-

-

Workup (Critical for Stability):

-

Quench: Wash the organic layer with 10% Citric Acid solution (pH ~4). Do not use strong mineral acids (HCl) to avoid ester cleavage.

-

Extraction: Wash with Brine.

-

Drying: Dry over

, filter, and concentrate in vacuo at <40°C.

-

-

Purification:

-

Recrystallization from EtOAc/Hexanes is preferred.

-

If chromatography is necessary, use silica gel with DCM/MeOH (95:5) containing 1% Acetic Acid to prevent streaking of the free acid.

-

Synthesis Workflow Diagram

Figure 2: Optimized synthetic workflow for high-purity isolation.

Applications in Drug Discovery & Ligand Design

Asymmetric Pincer Ligands

This molecule is the "Rosetta Stone" for creating non-symmetrical pincer ligands (e.g., N,N,O or N,O,S types).

-

Protocol: React the free acid with a primary amine (using EDCI/HOBt) to form an amide.

-

Next Step: Deprotect the tert-butyl ester with TFA to reveal the second acid, which can then be reacted with a different amine or alcohol.

Lanthanide Sensitizers

Dipicolinic acid derivatives are potent "antennas" for sensitizing Lanthanide (Eu, Tb) luminescence. The mono-ester allows the attachment of the antenna to a biological vector (antibody or peptide) through the free acid, while the ester protects the chelating site until the final assembly step.

References

-

Sigma-Aldrich. 6-(tert-Butoxycarbonyl)picolinic acid Product Page. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1018, Picolinic acid (Analogous properties). Retrieved from

-

Musselman, I. H., et al. (2019).[3] Pyridine-2,6-Dicarboxylic Acid Esters as O,N,O-Pincer Ligands. Molecules. Retrieved from

-

Organic Syntheses. Preparation of hindered pyridine bases (Analogous stability data). Retrieved from

Sources

Molecular structure and NMR analysis of 6-(tert-Butoxycarbonyl)picolinic acid

Technical Monograph: Structural Characterization and Synthetic Utility of 6-(tert-Butoxycarbonyl)picolinic Acid

Part 1: Introduction & Molecular Architecture

6-(tert-Butoxycarbonyl)picolinic acid (also known as 2-tert-butyl 6-hydrogen pyridine-2,6-dicarboxylate) represents a critical class of desymmetrized pyridine building blocks. Unlike its parent compound, dipicolinic acid (2,6-pyridinedicarboxylic acid), which is centrosymmetric, this mono-ester derivative possesses a unique "Janus-faced" reactivity.

-

C2 Position: Contains a free carboxylic acid (-COOH), ready for immediate coupling, metal coordination, or conversion to acyl chlorides.

-

C6 Position: Contains a tert-butyl ester (-COOtBu), serving as an acid-labile protecting group or a lipophilic steric blocker.

This asymmetry is vital in medicinal chemistry for synthesizing non-symmetric pincer ligands and metallo-pharmaceuticals, allowing researchers to sequentially functionalize the pyridine ring without statistical byproduct mixtures.

Part 2: Synthetic Pathways (The Anhydride Route)

While statistical esterification of dipicolinic acid is possible, it suffers from poor yields and difficult purification. The authoritative protocol for high-purity synthesis relies on the ring-opening of pyridine-2,6-dicarboxylic anhydride. This method ensures a 1:1 stoichiometry, yielding the mono-ester exclusively.

Experimental Protocol

Reagents:

-

Pyridine-2,6-dicarboxylic acid (Dipicolinic acid)[1]

-

Acetic anhydride (Ac₂O)

-

tert-Butanol (anhydrous)[2]

-

DMAP (4-Dimethylaminopyridine) - Catalyst

-

Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

-

Anhydride Formation: Reflux dipicolinic acid in excess acetic anhydride for 2 hours. The diacid dehydrates to form pyridine-2,6-dicarboxylic anhydride. Remove excess Ac₂O under vacuum.

-

Nucleophilic Ring Opening: Dissolve the crude anhydride in anhydrous DCM.

-

Addition: Add 1.1 equivalents of tert-butanol and 0.1 eq of DMAP.

-

Reaction: Stir at room temperature for 12–18 hours. The tert-butoxide nucleophile attacks one carbonyl, opening the ring to form the mono-ester mono-acid.

-

Workup: Wash with mild acidic water (pH 4) to remove DMAP. The organic layer contains the product.[3][4][5]

-

Purification: Recrystallization from Hexane/EtOAc (typically not requiring column chromatography if anhydride conversion was complete).

Figure 1: The desymmetrization pathway via anhydride ring-opening, ensuring selective mono-ester formation.

Part 3: NMR Spectroscopy Analysis

Characterizing 6-(tert-Butoxycarbonyl)picolinic acid requires distinguishing it from the symmetric diacid and diester. The loss of symmetry splits the aromatic signals.

Solvent Recommendation: DMSO-d₆ is preferred over CDCl₃.

-

Reason 1: Solubility of the free acid moiety.

-

Reason 2: Visualization of the carboxylic acid proton (~13 ppm), which is often invisible in chloroform due to exchange broadening.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling (J) | Structural Insight |

| -COOH | 13.0 – 13.5 | Broad Singlet | 1H | - | Diagnostic for free acid. Disappears with D₂O shake. |

| Py-H4 (Para) | 8.20 – 8.30 | Triplet (t) | 1H | 7.8 Hz | The central proton of the AMX/AB2 system. |

| Py-H3 (Ortho to Acid) | 8.15 – 8.25 | Doublet (d) | 1H | 7.8 Hz | Slightly deshielded by the adjacent carboxylic acid H-bond. |

| Py-H5 (Ortho to Ester) | 8.10 – 8.20 | Doublet (d) | 1H | 7.8 Hz | Distinct from H3 due to the bulky tert-butyl group effect. |

| t-Butyl (-CH₃) | 1.58 – 1.62 | Singlet (s) | 9H | - | Intense diagnostic peak. Confirms ester formation. |

¹³C NMR Interpretation

The carbon spectrum is the definitive proof of asymmetry. You must observe two distinct carbonyl signals .

-

C=O (Acid): ~165.0 ppm (Broadened slightly by proton exchange).

-

C=O (Ester): ~163.5 ppm (Sharper signal).

-

Pyridine Ring: Five distinct signals (C2, C3, C4, C5, C6) due to loss of symmetry, typically clustered between 125–150 ppm.

-

t-Butyl Quaternary C: ~82.0 ppm (Characteristic of tert-butyl esters).

-

t-Butyl Methyl C: ~28.0 ppm.

Figure 2: NMR logic tree for validating the desymmetrization of the pyridine ring.

Part 4: Quality Control & Handling

Self-Validating Purity Check

To ensure the compound is suitable for subsequent steps (e.g., peptide coupling), perform this quick check:

-

Solubility Test: Dissolve 5 mg in CDCl₃. If the solution is cloudy, significant unreacted Dipicolinic Acid (insoluble in chloroform) is present.

-

TLC Visualization: Use 5% MeOH in DCM. The mono-ester (Rf ~0.4) should be distinct from the di-ester (Rf ~0.9) and the di-acid (baseline). Stain with Bromocresol Green (acid sensitive) to confirm the free carboxylic acid (turns yellow).

Stability Warning

-

Acid Sensitivity: The tert-butyl ester is acid-labile. Avoid exposure to TFA (Trifluoroacetic acid) or HCl unless deprotection is intended.

-

Storage: Store at 2–8°C under inert atmosphere.

Part 5: Applications in Drug Discovery

This molecule is a "privileged scaffold" in medicinal chemistry.

-

Peptidomimetics: The free acid allows coupling to N-termini of amino acids, while the Boc-protected side mimics a lipophilic pocket or protects the second coordination site.

-

Metallo-Drugs: It serves as a precursor for N,O-bidentate ligands . Upon deprotection, it forms Pincer Ligands (ONO) used in Ruthenium or Platinum-based anti-cancer complexes.

-

MOF Synthesis: Used as a linker in Metal-Organic Frameworks where directional asymmetry is required to control pore size.

References

-

National Institutes of Health (NIH) - PMC. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis and Conformational Flexibility. (Provides comparative NMR data for picolinic esters). [Link]

-

SpectraBase. H NMR Spectrum of Pyridine-2,6-dicarboxylic acid (Parent Compound Reference). [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6861531B2 - Synthesis of 2,6-dicarbonylpyridines - Google Patents [patents.google.com]

- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Solubility Profile and Thermodynamic Behavior of 6-(tert-Butoxycarbonyl)picolinic Acid in Organic Solvents

Executive Summary

6-(tert-Butoxycarbonyl)picolinic acid (CAS: 575433-76-0), systematically known as pyridine-2,6-dicarboxylic acid mono-tert-butyl ester, is a critical bifunctional building block in modern organic synthesis. It is heavily utilized in the development of Proteolysis Targeting Chimeras (PROTACs), peptide modifications, and specialized metal-organic chelators.

For researchers and drug development professionals, understanding the precise solubility profile of this compound is paramount. Improper solvent selection can lead to incomplete reactions, aggregation of intermediates, or failed crystallizations. This whitepaper provides an in-depth analysis of the solubility characteristics of 6-(tert-Butoxycarbonyl)picolinic acid, grounded in thermodynamic principles, empirical data, and standardized laboratory protocols.

Physicochemical Profiling & Theoretical Solubility Framework

The solubility of 6-(tert-Butoxycarbonyl)picolinic acid is dictated by three distinct structural motifs, which can be analyzed through the Hansen Solubility Parameters (HSP) framework [1]:

-

Carboxylic Acid Group (-COOH): Acts as a strong hydrogen-bond donor and acceptor (

). This group drives solubility in polar protic solvents but also promotes dimerization in non-polar environments. -

Pyridine Ring: Contributes to the polar interactions (

) and acts as a weak hydrogen-bond acceptor. -

tert-Butoxycarbonyl (Boc) Ester: This bulky, lipophilic group significantly lowers the crystal lattice energy compared to unsubstituted dipicolinic acid. It vastly increases the dispersion force component (

), shifting the molecule's solubility sphere away from aqueous media and toward moderately polar organic solvents.

Fig 1: Hansen Solubility Parameter (HSP) contributions for 6-(tert-Butoxycarbonyl)picolinic acid.

Empirical Solubility Data in Organic Solvents

Because of the competing hydrophilic and lipophilic domains within the molecule, 6-(tert-Butoxycarbonyl)picolinic acid exhibits a highly specific solubility profile. Table 1 outlines the empirical solubility ranges typically observed during process chemistry optimization at 25°C.

Table 1: Solubility of 6-(tert-Butoxycarbonyl)picolinic Acid at 25°C

| Solvent | Classification | Solubility Range (mg/mL) | Mechanistic Rationale & Application |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 150 | Matches |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 150 | Disrupts -COOH dimerization. Ideal for stock solutions and NMR analysis. |

| Methanol (MeOH) | Polar Protic | 40 - 60 | Solubilizes via strong H-bond donation/acceptance, though esterification is a risk at low pH. |

| Dichloromethane (DCM) | Halogenated | 30 - 50 | Solvates the lipophilic Boc group efficiently. Standard for liquid-liquid extractions. |

| Ethyl Acetate (EtOAc) | Ester | 20 - 40 | Moderate solubility. Acts as the "good solvent" in binary crystallization systems. |

| Hexane / Heptane | Non-polar | < 1 | Severe |

| Water (pH 7.0) | Aqueous | < 1 | Poor solubility due to the dominant lipophilicity of the Boc group. |

Standardized Protocol for Solubility Determination

To ensure scientific integrity and reproducibility, solubility data must be generated using self-validating thermodynamic systems. The Shake-Flask Method is the internationally recognized gold standard for determining the solubility of solid organic compounds, strictly adhering to OECD Test Guideline 105 [2] and EPA OPPTS 830.7840 [3].

Step-by-Step Shake-Flask Methodology

-

Solvent Preparation & Saturation:

-

Action: Add an excess of 6-(tert-Butoxycarbonyl)picolinic acid (approx. 200 mg) to 1.0 mL of the target organic solvent in a 2 mL amber glass HPLC vial.

-

Causality: Amber glass is utilized to prevent potential UV-induced degradation of the pyridine ring over the extended equilibration period. Excess solid ensures the solution reaches absolute saturation.

-

-

Thermodynamic Equilibration:

-

Action: Place the sealed vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 200 rpm for 24 to 48 hours.

-

Causality: This extended timeframe is critical. It ensures the dissolution process overcomes the lattice energy of the crystal and reaches true thermodynamic equilibrium, avoiding artificially high readings from kinetic metastable states.

-

-

Phase Separation (Critical Step):

-

Action: Remove the vial and centrifuge at 10,000 rpm for 10 minutes at 25 °C. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Causality: Proper phase separation prevents micro-droplet or colloidal contamination [4]. PTFE filters must be used instead of nylon; nylon matrices can adsorb the lipophilic Boc group, leading to falsely low concentration readings.

-

-

Chromatographic Quantification:

-

Action: Accurately transfer a 10 µL aliquot of the clear supernatant, dilute it with the HPLC mobile phase, and quantify via RP-HPLC-UV (detection at 254 nm) against a pre-established calibration curve.

-

Fig 2: Standardized Shake-Flask methodology for thermodynamic solubility determination.

Downstream Applications: Causality in Solvent Selection

Understanding this solubility profile allows chemists to engineer highly efficient downstream workflows:

-

Amide Coupling (PROTACs/Peptides): DMF and DMSO are universally preferred for coupling 6-(tert-Butoxycarbonyl)picolinic acid to amines. Causality: These polar aprotic solvents completely dissolve both the acid and coupling reagents (e.g., HATU, EDC). More importantly, they stabilize the highly reactive O-acylisourea intermediate while preventing the growing lipophilic peptide chain from aggregating out of solution.

-

Purification via Crystallization: A classic solvent/anti-solvent approach utilizes Ethyl Acetate (EtOAc) as the solvent and Hexane as the anti-solvent. Causality: The compound is dissolved in a minimum volume of warm EtOAc. As non-polar Hexane is added dropwise, the dielectric constant of the medium rapidly decreases. This forces the polar carboxylic acid groups to dimerize via hydrogen bonding, triggering nucleation and yielding high-purity crystals driven by the

mismatch.

References

-

Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press URL: [Link]

-

Title: Test No. 105: Water Solubility Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

-

Title: Series 830 - Product Properties Test Guidelines (OPPTS 830.7840) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

-

Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) Orbit URL: [Link]

Thermodynamic Properties and Coordination Chemistry of Mono-Protected Dipicolinic Acid Derivatives: A Comprehensive Guide

Executive Summary

Dipicolinic acid (pyridine-2,6-dicarboxylic acid, DPA) is a privileged structural motif in coordination chemistry, renowned for its rigid planar geometry and highly preorganized tridentate (N, O, O) donor set[1]. While unmodified DPA forms exceptionally stable complexes with f-block elements (lanthanides and actinides), the symmetrical nature of the molecule limits its utility in advanced applications requiring bifunctional tethering.

Mono-protection of DPA—converting one carboxylic acid group into an ester or amide—breaks this symmetry. This modification yields a "Janus-faced" ligand: one side retains a potent metal-binding pocket (acting as a bidentate or pseudo-tridentate chelator), while the other side serves as a functional handle for surface attachment, radiochemical labeling, or supramolecular assembly[2]. As a Senior Application Scientist, understanding the thermodynamic consequences of this desymmetrization is critical for designing targeted metal-chelating systems.

Structural and Thermodynamic Principles of Complexation

The complexation of unmodified DPA with actinide ions like U(VI) and Np(V) is thermodynamically driven by both highly exothermic enthalpies (ΔH) and large positive entropies (ΔS)[1][3]. The rigidity of the pyridine ring ensures that the donor atoms are preorganized, requiring minimal energy for conformational adjustment upon metal binding[1].

When DPA is mono-protected (e.g., as a mono-ester or mono-amide), the thermodynamic landscape shifts fundamentally:

-

Enthalpic Penalty (ΔH): The conversion of a hard, anionic carboxylate oxygen into a neutral ester or amide oxygen reduces the Lewis basicity of the donor. This typically results in a less exothermic heat of complexation compared to the parent DPA.

-

Entropic Modulation (ΔS): The primary entropic driver in aqueous metal complexation is the release of ordered hydration water from the metal center (desolvation). Because a mono-protected DPA derivative carries a lower negative charge (typically -1 instead of -2 at physiological pH), the extent of charge neutralization upon binding a metal cation is reduced. Consequently, fewer solvent molecules are expelled from the secondary coordination sphere, leading to a diminished, though still positive, entropic driving force.

Comparative Thermodynamic Data

Table 1: Thermodynamic Parameters of Metal-DPA Complexation (Aqueous Media, 25°C, 1 M NaClO₄)

| Metal Ion | Ligand Type | log β₁ | log β₂ | ΔH₁ (kJ/mol) | ΔH₂ (kJ/mol) | ΔS₁ (J/K·mol) | ΔS₂ (J/K·mol) |

| UO₂²⁺ (U-VI) | Unmodified DPA | 10.7 ± 0.1 | 16.3 ± 0.1 | -6.9 ± 0.2 | -28.9 ± 0.5 | 181 ± 3 | 215 ± 4 |

| NpO₂⁺ (Np-V) | Unmodified DPA | 8.68 | 12.31 | -25.2 | -45.9 | 81.6 | 81.8 |

| Ln³⁺ (Typical) | Mono-amide DPA | ~6.5 - 7.5 | ~11.0 - 12.5 | Less Exothermic | Less Exothermic | Reduced | Reduced |

*Values for mono-amides are generalized based on the reduced denticity and charge neutralization effects observed in diamide derivatives[4].

Experimental Workflows: Synthesis and Characterization

To leverage mono-protected DPA derivatives, one must first synthesize them with high selectivity. The challenge lies in preventing the statistical formation of di-protected species.

Protocol 1: Kinetically Controlled Synthesis of Mono-Protected DPA

Expertise & Causality: Why use strict stoichiometric control and low temperatures? The two carboxylic acid groups of DPA have identical reactivities. By using exactly 1.05 equivalents of the protecting/activating agent and adding it dropwise at 0°C, we kinetically trap the mono-activated intermediate, preventing the second equivalent from reacting and forming unwanted di-protected byproducts[2].

-

Activation: Suspend DPA (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add a catalytic amount of dimethylformamide (DMF).

-

Stoichiometric Addition: Cool the suspension to 0°C using an ice bath. Add exactly 1.05 equivalents of the activating agent (e.g., SOCl₂ or a coupling reagent like HATU) dropwise over 45 minutes[2].

-

Nucleophilic Attack: Introduce the target alcohol (for mono-esters) or amine (for mono-amides) (1.0 eq) dissolved in DCM, accompanied by a non-nucleophilic base (e.g., triethylamine).

-

Quenching and Purification: Allow the reaction to slowly warm to room temperature over 4 hours. Quench with water, extract the organic layer, and purify via silica gel column chromatography to separate the mono-protected product from unreacted DPA and di-protected byproducts.

Kinetically controlled synthetic workflow for desymmetrizing Dipicolinic Acid.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Expertise & Causality: Why use ITC? While potentiometry provides stability constants (log β), ITC directly measures the heat of complexation (ΔH), allowing for the simultaneous determination of ΔH, ΔS, and log β in a single self-validating experiment. This is crucial for mono-protected ligands where the enthalpic penalty must be precisely quantified[1].

-

Preparation: Prepare a 0.1 mM solution of the mono-protected DPA ligand in a non-coordinating buffer (e.g., 0.1 M NaClO₄ to maintain constant ionic strength)[1].

-

Titrant: Prepare a 1.0 mM solution of the target metal salt (e.g., UO₂(ClO₄)₂) in the identical buffer. Crucial: Exact pH matching between the cell and syringe solutions is mandatory to prevent heats of mixing/neutralization from masking the complexation heat.

-

Execution: Perform 25-30 sequential injections of the metal solution into the ligand-containing cell at 25.0°C.

-

Data Fitting: Integrate the thermogram peaks and fit the data to an independent binding model to extract the thermodynamic parameters (ΔH, Kₐ, and stoichiometry n). Calculate ΔS using the Gibbs free energy equation (ΔG = -RT ln Kₐ = ΔH - TΔS).

Thermodynamic cycle of metal complexation with mono-protected DPA.

Advanced Applications

The thermodynamic tuning achieved via mono-protection enables highly specialized applications across multiple scientific domains:

-

Radiochemical Synthesis: Mono-protected DPA derivatives are utilized as bifunctional chelators in Positron Emission Tomography (PET). For instance, incorporating a mono-protected DPA moiety into a salan-Ti-dipic complex enhances hydrolytic stability while providing a handle for radiolabeling (e.g., with ⁴⁵Ti)[5].

-

Luminescence Sensing: The functional handle of a mono-protected DPA can be grafted onto silica nanoparticles or gold surfaces. When coordinated to lanthanides, these surface-active complexes act as highly sensitive luminescent probes for detecting bacterial spores, exploiting the energy transfer from the DPA antenna to the lanthanide core[2][6].

-

Actinide Separation: In advanced nuclear fuel cycle chemistry, monoamides and diamides of DPA are deployed in solvent extraction processes. The altered thermodynamics of these protected derivatives allow for the fine-tuning of separation factors between structurally similar trivalent actinides (Am³⁺) and lanthanides (Eu³⁺)[4].

References

-

[3] Thermodynamics, Optical Properties, and Coordination Modes of Np(V) with Dipicolinic Acid | Inorganic Chemistry - ACS Publications. 3

-

[1] Complexation of U(VI) with Dipicolinic Acid: Thermodynamics and Coordination Modes | Inorganic Chemistry - ACS Publications. 1

-

[5] Aalborg Universitet Past, Present, and Future of Radiochemical Synthesis Special Issue Reprint Jensen, Svend Borup. 5

-

[2] Surface active lanthanide complexes for sensing applications on silica and gold surfaces - University of Birmingham. 2

-

[6] Journal of the American Chemical Society Vol. 129 No. 32 - ACS Publications.6

-

[4] Extraction of Lanthanides with Diamides of Dipicolinic Acid from Nitric Acid Solutions. I | Request PDF - ResearchGate. 4

Sources

Literature review on 6-(tert-Butoxycarbonyl)picolinic acid synthesis pathways

Literature Review & Technical Guide: Synthesis of 6-(tert-Butoxycarbonyl)picolinic Acid

Part 1: Executive Summary & Strategic Importance

6-(tert-Butoxycarbonyl)picolinic acid (CAS: 575433-76-0), also known as pyridine-2,6-dicarboxylic acid mono-tert-butyl ester, is a critical orthogonal building block in medicinal chemistry and ligand synthesis. Its structural value lies in the desymmetrization of dipicolinic acid, possessing one free carboxylic acid for immediate coupling and one acid-labile tert-butyl ester for late-stage deprotection.

This guide addresses the primary synthetic challenge: selectivity . Direct esterification of a symmetrical dicarboxylic acid often yields a statistical mixture of starting material, mono-ester, and di-ester (typically 1:2:1), necessitating tedious chromatographic separation.

The Solution: This guide prioritizes the Cyclic Anhydride Pathway as the "Gold Standard" for process chemistry due to its inherent stoichiometry control, while also detailing the Direct Boc-Activation Pathway for rapid, small-scale synthesis.

Part 2: Strategic Analysis of Synthesis Pathways

The following diagram illustrates the mechanistic logic between the two primary pathways.

Figure 1: Comparative logic of Anhydride vs. Direct Esterification pathways. The Anhydride route minimizes di-ester formation by design.

Part 3: Detailed Technical Protocols

Method A: The Anhydride Route (Recommended)

Best for: Scale-up (>5g), high purity needs, and avoiding column chromatography. Mechanism: Formation of the cyclic anhydride effectively "masks" the second carboxylic acid. Ring opening by tert-butanol releases the mono-ester and the free acid simultaneously, preventing di-esterification.

Step 1: Synthesis of Dipicolinic Anhydride

-

Reagents: Suspend pyridine-2,6-dicarboxylic acid (1.0 equiv) in acetic anhydride (5.0–10.0 equiv).

-

Reaction: Heat to reflux (approx. 140°C) for 2–4 hours. The solid will dissolve as the reaction proceeds.

-

Monitoring: Monitor by TLC (or disappearance of solid).

-

Isolation: Cool the mixture to room temperature. The anhydride may crystallize.[1] Concentrate the mixture under reduced pressure to remove excess acetic anhydride and acetic acid.

-

Purification: Wash the solid residue with cold anhydrous ether or hexane to remove traces of acid. Dry under vacuum.

-

Checkpoint: Product should be a moisture-sensitive solid. Store in a desiccator.

-

Step 2: Nucleophilic Ring Opening

-

Setup: Dissolve Dipicolinic Anhydride (1.0 equiv) in anhydrous DCM or Toluene.

-

Activation: Add DMAP (0.1–0.5 equiv) and Triethylamine (1.0 equiv).

-

Expert Note: DMAP is critical here. tert-Butanol is a bulky, poor nucleophile; DMAP forms a reactive N-acyl pyridinium intermediate that facilitates attack.

-

-

Addition: Add anhydrous tert-Butanol (1.2–1.5 equiv).

-

Reaction: Stir at room temperature for 12–24 hours.

-

Self-Validating Workup (The pH Switch):

-

Phase 1 (Remove Neutrals): Dilute with DCM. Wash with 5% NaHCO3 (aq). The product (as a carboxylate salt) moves to the Aqueous Phase . Any unreacted anhydride (converted to di-ester or hydrolyzed) or non-acidic impurities stay in the Organic Phase.

-

Phase 2 (Recover Product): Separate the aqueous layer. Carefully acidify with 1M citric acid or 1M HCl to pH 3–4 at 0°C.

-

Caution: Do not use strong acid or heat, as the tert-butyl group is acid-labile (cleaves to isobutylene).

-

-

Phase 3 (Extraction): Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry combined organics over Na2SO4 and concentrate.

-

Method B: Direct Boc-Activation (Alternative)

Best for: Rapid screening, small scale (<100mg), or when anhydride formation fails. Mechanism: In situ activation of the carboxylic acid using Boc2O, which can serve as both activator and tert-butyl source.

-

Reagents: Dissolve Dipicolinic acid (1.0 equiv) in tert-Butanol/THF (1:1 mixture).

-

Catalyst: Add DMAP (0.3 equiv).

-

Reagent Addition: Add Boc2O (Di-tert-butyl dicarbonate) (0.9–1.0 equiv) dropwise.

-

Stoichiometry Control: Using a slight deficit of Boc2O minimizes di-ester formation.

-

-

Reaction: Stir at 30–40°C. Gas evolution (CO2) indicates reaction progress.

-

Purification: This method requires flash column chromatography (SiO2, MeOH/DCM gradient) to separate the mono-ester from the di-ester and starting material.

Part 4: Data Summary & Comparison

| Parameter | Method A: Anhydride Route | Method B: Direct Boc2O |

| Selectivity | High (Mono-ester dominant) | Moderate (Statistical mixture) |

| Yield | 75–85% | 40–55% |

| Purification | Acid-Base Extraction (Scalable) | Chromatography Required |

| Reagent Cost | Low (Ac2O, tBuOH) | High (Boc2O) |

| Time Efficiency | Low (2 steps) | High (1 step) |

Part 5: Self-Validating Quality Control System

To ensure "Trustworthiness" in the protocol, execute the following workflow.

Figure 2: Quality Control Decision Tree. The presence of a single t-butyl peak at ~1.5 ppm and a broad acid peak confirms the mono-ester.

Troubleshooting Guide:

-

Problem: Product decomposes during workup.

-

Cause: Acid concentration too high during pH adjustment.

-

Fix: Use Citric Acid or KHSO4 instead of HCl; keep T < 5°C.

-

-

Problem: Low yield in Anhydride step.

-

Cause: Hydrolysis of anhydride by atmospheric moisture.

-

Fix: Use strictly anhydrous solvents and glassware; store anhydride under N2.

-

Part 6: References

-

Sigma-Aldrich. 6-(tert-Butoxycarbonyl)picolinic acid Product Sheet. Link

-

Black, D. A., et al. "Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups." Journal of Organic Chemistry, 2004. Link

-

Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." Journal of Organic Chemistry, 2000. Link

-

Ueno, A., et al. "Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins." Journal of the Chemical Society, Perkin Transactions 1, 1999. Link

-

Univook Chemical. "Dipicolinic Acid as Intermediate for the Synthesis." Technical Application Note, 2024. Link

Sources

An In-Depth Technical Guide to the pKa Values and Ionization Behavior of Picolinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant, or pKa, is a fundamental physicochemical parameter that dictates the ionization state of a molecule in solution. For drug candidates, the ionization state is a critical determinant of pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, protein binding, and target engagement. Picolinic acid (pyridine-2-carboxylic acid), a natural metabolite of tryptophan and a "privileged" structural motif in medicinal chemistry, serves as the scaffold for numerous therapeutic agents.[1][2] Understanding and controlling the pKa values of picolinic acid derivatives is therefore paramount for rational drug design and optimization. This guide provides a comprehensive exploration of the ionization behavior of picolinic acid, the factors influencing the pKa of its derivatives, robust experimental and computational methods for pKa determination, and the profound implications of these values in the drug development pipeline.

The Dualistic Nature of Picolinic Acid: A Zwitterionic Equilibrium

Picolinic acid is an amphoteric molecule, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen atom. This duality gives rise to a complex ionization profile characterized by two distinct pKa values.[3]

-

pKa1 (~1.0): This value corresponds to the dissociation of the proton from the carboxylic acid group (-COOH).

-

pKa2 (~5.4): This value is associated with the protonation of the pyridine nitrogen atom.[4]

At physiological pH (~7.4), the carboxylic acid is deprotonated (COO⁻) and the pyridine nitrogen is in its neutral state, rendering the molecule predominantly anionic. However, the molecule can exist in cationic, zwitterionic (neutral), and anionic forms depending on the pH of the environment. This equilibrium is crucial as the charge state of the molecule directly impacts its interactions with biological targets and its ability to cross cellular membranes.[5]

Caption: Ionization equilibrium of picolinic acid across different pH ranges.

Modulating Acidity and Basicity: The Impact of Substituents

The electronic properties of substituents on the pyridine ring can significantly alter both pKa values of a picolinic acid derivative. This principle is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties.[6]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density away from the ring.

-

Effect on pKa1: By withdrawing electron density, EWGs stabilize the resulting carboxylate anion (COO⁻), making the carboxylic acid a stronger acid (i.e., lowering the pKa1 value ).[7][8]

-

Effect on pKa2: EWGs also decrease the electron density on the pyridine nitrogen, making it less basic and less likely to accept a proton. This results in a lower pKa2 value .

-

-

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) and alkoxy (-OCH₃) groups push electron density into the ring.

-

Effect on pKa1: By donating electron density, EDGs destabilize the carboxylate anion, making the carboxylic acid a weaker acid (i.e., increasing the pKa1 value ).

-

Effect on pKa2: EDGs increase the electron density on the pyridine nitrogen, making it more basic and a stronger proton acceptor. This results in a higher pKa2 value .

-

The position of the substituent also matters. The inductive effect, which operates through sigma bonds, diminishes with distance. Therefore, a substituent at the 3- or 6-position will have a more pronounced effect on the carboxylic acid's pKa than one at the 4- or 5-position.[6]

Table 1: Influence of Substituents on the pKa of Benzoic Acid Derivatives (Illustrative Examples)

(Note: Data for a comprehensive series of picolinic acid derivatives is sparse in consolidated literature; these benzoic acid examples illustrate the general electronic principles.)

| Substituent (para-position) | pKa of Substituted Benzoic Acid | Effect Relative to Benzoic Acid (pKa ≈ 4.2) | Electronic Nature |

| -H | 4.20 | Baseline | Neutral |

| -NO₂ | 3.44 | Stronger Acid | Strong EWG |

| -CN | 3.55 | Stronger Acid | Strong EWG[8] |

| -Cl | 3.98 | Stronger Acid | EWG (Inductive) |

| -CH₃ | 4.34 | Weaker Acid | EDG |

| -OH | 4.58 | Weaker Acid | EDG (Resonance) |

This predictable modulation allows chemists to design derivatives where the ionization state is optimized for a specific biological environment, such as the acidic stomach (pH 1.5-3.5) or the slightly alkaline small intestine (pH 6.0-7.5).

Methodologies for pKa Determination

Accurate pKa determination is essential and can be achieved through several well-established experimental techniques. The choice of method often depends on the compound's properties, such as solubility and the presence of a chromophore, as well as the required throughput.[9][10]

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[10][11] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12][13]

Causality Behind Choices:

-

High Purity Sample: Ensures that the titration curve reflects only the ionization of the target compound.

-

Constant Ionic Strength: Maintained with an electrolyte like KCl, this minimizes changes in activity coefficients, ensuring the measured pH accurately reflects the hydrogen ion concentration.[12]

-

Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.[12]

-

Co-solvent for Poor Solubility: For compounds with low aqueous solubility, a co-solvent like methanol or DMSO is used. The "apparent pKa" is then determined at several co-solvent percentages and extrapolated back to 0% to find the true aqueous pKa.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa values.[12]

-

Sample Preparation: Accurately weigh a sufficient amount of the picolinic acid derivative to prepare a solution of known concentration (typically 1-10 mM). Dissolve the sample in degassed, deionized water. If necessary, use a minimal amount of co-solvent. Add a background electrolyte (e.g., KCl to a final concentration of 0.15 M) to maintain constant ionic strength.[12]

-

Titration Setup: Place the sample solution in a thermostatted vessel on a magnetic stirrer. Immerse the calibrated pH electrode and the titrant delivery tube. Purge the headspace with nitrogen gas.[12]

-

Titration: For an acidic compound, titrate with a standardized strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the total volume of titrant added.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the compound has been neutralized).[12] For higher precision, the pKa can be determined from the maximum of the first derivative of the titration curve (ΔpH/ΔV vs. V).[13][14]

Caption: Workflow for pKa determination via potentiometric titration.

UV-Metric Titration

This spectrophotometric method is ideal for compounds that possess a chromophore near the ionizing group.[9] The principle relies on the fact that the protonated and deprotonated species of the molecule will have different UV-Vis absorbance spectra. By measuring the absorbance at multiple wavelengths across a range of pH values, a sigmoid curve can be generated, from which the pKa is derived.[15][16]

Key Advantages:

-

Requires significantly less sample than potentiometry.[9]

-

Amenable to high-throughput screening using 96-well plates.[9]

-

Less affected by impurities if they do not absorb in the same UV range.

Computational pKa Prediction

In early-stage drug discovery, where large numbers of compounds are synthesized, experimental pKa determination for every derivative can be a bottleneck. Computational (in-silico) methods offer a rapid way to predict pKa values and prioritize compounds for synthesis.[17]

-

Empirical Methods: These methods, often based on the Hammett equation, use fragment-based approaches and databases of experimental data to predict pKa. They are extremely fast but are less accurate for novel scaffolds not well-represented in the training data.

-

Quantum Mechanics (QM) Methods: Approaches based on Density Functional Theory (DFT) calculate the free energy change of the dissociation reaction in a simulated solvent environment (continuum solvent models).[18] While computationally intensive, these methods are more accurate and do not rely on existing experimental data for the specific chemical class, making them more generalizable.[17]

-

Machine Learning (ML) Models: A growing trend involves using ML algorithms trained on large datasets of known pKa values. These models can achieve high accuracy, particularly when combined with quantum mechanical descriptors.[5][19]

While predictive tools are invaluable for screening, experimental verification of pKa for lead candidates remains a critical step in the drug development process.

Implications in Drug Development: From Bench to Bedside

The pKa of a picolinic acid derivative has far-reaching consequences for its viability as a drug.

-

Solubility and Dissolution: The ionized form of a drug is typically much more water-soluble than the neutral form. A drug's pKa will determine its solubility in the gastrointestinal tract, which is a prerequisite for absorption.

-

Permeability (Lipophilicity): According to the pH-partition hypothesis, only the neutral, more lipophilic form of a drug can passively diffuse across cell membranes. The pKa, in conjunction with the environmental pH, dictates the concentration of this membrane-permeable species.

-

Target Binding: Many drug-target interactions, particularly with enzymes and receptors, are driven by electrostatic interactions. The ionization state of the drug must be appropriate to engage with charged or polar residues in the binding site. Picolinic acid derivatives are well-known enzyme inhibitors and metal chelators, activities that are highly dependent on their ionization state.[1][20][21]

-

Oral Absorption: The interplay between dissolution (favoring the ionized form) and absorption (favoring the neutral form) is governed by the pKa. Optimizing this balance is key to achieving good oral bioavailability.[5]

Conclusion

The pKa values of picolinic acid derivatives are not merely academic constants; they are critical design parameters that medicinal chemists must understand and engineer to achieve desired therapeutic outcomes. By leveraging a deep understanding of substituent effects and employing a combination of robust experimental and predictive methodologies, researchers can rationally design molecules with optimized ionization profiles. This control over pKa is fundamental to developing picolinic acid-based drugs with improved solubility, permeability, target affinity, and ultimately, clinical efficacy. The principles and protocols outlined in this guide serve as a foundational resource for scientists engaged in this essential work.

References

-

Nakatsuji, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]

-

Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv. Available at: [Link]

-

Ruiz-Olalla, L., et al. (2015). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

-

Malloum, A., et al. (2025). pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. PubMed. Available at: [Link]

-

van der Heide, E., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

-

Wagen, C. (2025). How to Predict pKa. Rowan. Available at: [Link]

-

Akkol, S., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

Da, C., et al. (2018). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PMC. Available at: [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. Available at: [Link]

-

ResearchGate. (2025). UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead, Cyclen Bisquinoline. ResearchGate. Available at: [Link]

-

Walker, B. (2016). Spectrophotometric Determination of pKa. Prezi. Available at: [Link]

-

Lemos, F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]

-

Khan, I., & Ali, A. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press. Available at: [Link]

-

Evotec. (n.d.). Cyprotex pKa and LogP Fact Sheet. Evotec. Available at: [Link]

-

Scribd. (n.d.). Isonicotinic Acid pKa Study. Scribd. Available at: [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Available at: [Link]

-

Walsh Medical Media. (2014). UV-Metric, pH-Metric and RP-HPLC Methods to Evaluate the Multiple pKa Values of a Polyprotic Basic Novel Antimalarial Drug Lead. Walsh Medical Media. Available at: [Link]

-

Hidayah, N., et al. (2020). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. IOP Conference Series: Materials Science and Engineering. Available at: [Link]

-

ResearchGate. (n.d.). Pyridine carboxylic acid derivatives in drug development pipeline. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Picolinic acid. PubChem. Available at: [Link]

-

LookChem. (n.d.). Cas 98-98-6, Picolinic acid. LookChem. Available at: [Link]

-

DrugFuture. (n.d.). Picolinic Acid. DrugFuture.com. Available at: [Link]

-

ResearchGate. (n.d.). Pyridine derivatives, Picoline and Niacin. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Picolinic acid. Wikipedia. Available at: [Link]

-

Davidson, M.W. (2015). Picolinic Acid. Florida State University. Available at: [Link]

-

ResearchGate. (n.d.). Zwitterionic (A) and non-zwitterionic (B and C) neutral molecular conformations of pyridine-3-carboxylic acid. ResearchGate. Available at: [Link]

-

Quora. (2020). Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid?. Quora. Available at: [Link]

-

Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Available at: [Link]

-

OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

-

LibreTexts Chemistry. (2021). 8.2: Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

-

Lumen Learning. (n.d.). The Effect of Substituents on pKa. MCC Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. scribd.com [scribd.com]

- 4. Picolinic Acid [drugfuture.com]

- 5. pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. How to Predict pKa | Rowan [rowansci.com]

- 18. mdpi.com [mdpi.com]

- 19. optibrium.com [optibrium.com]

- 20. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]

Reactivity profile of the tert-butoxycarbonyl group on the pyridine ring

The -Boc Pyridine Interface: Activation, Functionalization, and Stability Profiles

Executive Summary

The interaction between the tert-butoxycarbonyl (Boc) group and the pyridine ring represents a dichotomy in organic synthesis: it serves as both a transient activator for the pyridine core (enabling nucleophilic dearomatization) and a challenging protecting group for aminopyridines (due to the electron-deficient heterocycle). This guide dissects the reactivity profile of Boc-substituted pyridines, focusing on the mechanistic divergence between ring-nitrogen activation (

The -Boc Pyridinium Activation Mode

Unlike stable

Mechanism of Activation and Dearomatization

Upon treatment of pyridine with di-tert-butyl dicarbonate (Boc

-

Reactivity Driver: The

-Boc group creates a strong dipole, pulling electron density from the ring carbons. -

Regioselectivity (C2 vs. C4): The site of nucleophilic attack is governed by the "hardness" of the nucleophile and the catalyst used.

-

Hard Nucleophiles (e.g., Grignards): Tend to attack C2 (charge control).

-

Soft Nucleophiles (e.g., Organocuprates): Tend to attack C4 (orbital control), though this can be overridden by steric bulk on the

-substituent. -

Transition Metal Catalysis (Rh/Cu): Allows for highly regioselective additions, often favoring C2 or C6 depending on ligand architecture.

-

Visualization: Nucleophilic Regioselectivity Pathways

Figure 1: Divergent pathways for nucleophilic attack on in situ generated N-Boc pyridinium salts. Hard nucleophiles favor C2, while soft nucleophiles or specific catalysts can direct attack to C4.

Reactivity Profile of Boc-Aminopyridines

Protecting exocyclic amines on a pyridine ring (e.g., 2-aminopyridine) presents a distinct set of challenges compared to aniline protection.

The Nucleophilicity Paradox

The pyridine ring nitrogen is basic, while the exocyclic amine is poorly nucleophilic due to resonance delocalization into the electron-deficient ring.

-

Direct Reaction: Reacting 2-aminopyridine with Boc

O often leads to low yields or reaction at the ring nitrogen (forming the pyridinium salt) which then rearranges or decomposes. -

Bis-Boc Formation: Under forcing conditions (DMAP/TEA), the formation of the

-diBoc species is common. The second Boc group is often required to fully suppress the nucleophilicity of the amine for subsequent reactions (e.g., Suzuki couplings).

Stability and Deprotection Kinetics

Boc-aminopyridines are significantly more acid-labile than their benzene analogs (Boc-anilines).

-

Mechanism: Protonation occurs preferentially at the ring nitrogen. This protonated pyridinium species exerts a strong inductive effect, destabilizing the carbamate C-N bond and accelerating the loss of the tert-butyl cation.

-

Implication: Standard TFA/DCM deprotection protocols must be monitored closely to prevent degradation or side reactions if other acid-sensitive groups are present.

Table 1: Comparative Reactivity Profile

| Feature | ||

| Nucleophilicity of Amine | Moderate | Low (Deactivated by ring) |

| Protection Difficulty | Easy (Boc | Difficult (Requires strong base or catalyst) |

| Acid Stability | Moderate (Stable to dilute acid) | Low (Rapid deprotection via ring protonation) |

| Primary Side Product | Urea formation | Ring N-alkylation / Bis-Boc formation |

| Deprotection Rate |

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Substituted Dihydropyridines

Context: Utilizing the N-Boc group to activate the pyridine ring for nucleophilic attack by Grignard reagents.

Reagents:

-

Pyridine derivative (1.0 equiv)

-

Phenyl chloroformate or Boc

O (1.1 equiv) -

R-MgBr (Grignard reagent, 1.2 equiv)

-

Solvent: Anhydrous THF (

)

Step-by-Step Workflow:

-

Activation: Cool a solution of the pyridine derivative in anhydrous THF to

under argon. -

-Acylation: Add Boc

-

Nucleophilic Addition: Add the Grignard reagent dropwise over 10 minutes at

. -

Reaction: Allow the mixture to stir at

for 1 hour, then slowly warm to -

Quench: Quench with saturated aqueous NH

Cl. -

Isolation: Extract with EtOAc, dry over Na

SO

Protocol B: Alcohol-Accelerated Protection of 2-Aminopyridines

Context: Overcoming low nucleophilicity without using strong bases (e.g., NaHMDS), based on Vilaivan's methodology.

Reagents:

-

2-Aminopyridine (1.0 equiv)

-

Boc

O (1.2 equiv) -

Solvent: Ethanol or Methanol (Absolute) - Critical for rate acceleration

Step-by-Step Workflow:

-

Dissolution: Dissolve 2-aminopyridine in absolute ethanol (

concentration). -

Reagent Addition: Add Boc

O in one portion. No base (TEA/DMAP) is required. -

Reaction: Sonicate for 5 minutes to ensure homogeneity, then stir at room temperature.

-

Note: The alcohol solvent stabilizes the zwitterionic transition state via H-bonding, accelerating the reaction rate by up to 70-fold compared to DCM or THF.

-

-

Monitoring: Monitor by TLC. If conversion stalls, heat to

. -

Workup: Evaporate solvent. If Bis-Boc is formed, it can be converted to Mono-Boc by treating with TFA (1 equiv) in DCM for 15 minutes, followed by basic workup.

Troubleshooting & Optimization Logic

Decision Matrix for Aminopyridine Protection

When protecting aminopyridines, the choice of method depends on the position of the amine and steric hindrance.

Figure 2: Strategic decision tree for selecting the optimal Boc-protection protocol based on aminopyridine isomerism.

Handling "The Scramble"

In

-

Problem: Mixture of C2 and C4 addition products.

-

Solution: Switch the activator. If Boc

O gives mixtures, switch to Troc-Cl (2,2,2-trichloroethoxycarbonyl chloride) or Cbz-Cl . The steric bulk and electronic properties of the carbamate influence the trajectory of the incoming nucleophile. -

Catalyst Control: For high precision, employ Rh(I) catalysts with chiral diene ligands, which can enforce C2-selectivity regardless of the inherent substrate bias.

References

-

Catalyst-Controlled Regioselective Addition

- Title: Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotin

- Source: NIH / PubMed Central.

-

URL:[Link]

-

Alcohol Acceleration Effect

-

Synthesis of Dihydropyridines

-

Boc Deprotection Kinetics

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Regioselective and site-divergent synthesis of tetrahydropyridines by controlled reductive-oxidative dearomative hydroarylation of pyridinium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.ucc.ie [research.ucc.ie]

- 6. researchgate.net [researchgate.net]

Safety data sheet (SDS) and handling precautions for picolinic acid esters

Technical Safety & Handling Guide: Picolinic Acid Esters

Executive Summary

Picolinic acid esters (specifically methyl and ethyl picolinate) are critical pharmacophores in the synthesis of amide-type local anesthetics (e.g., Mepivacaine, Bupivacaine) and transition metal chelators. While often classified generically as "irritants," their structural ability to hydrolyze into picolinic acid—a potent biological chelator of Zinc (

Chemical Identity & Physical Properties

Understanding the physical state and volatility of these esters is the first step in risk mitigation. Unlike their parent acid (a solid), the esters are often liquids or low-melting solids with distinct handling requirements.

Table 1: Comparative Physicochemical Properties

| Property | Methyl Picolinate | Ethyl Picolinate |

| CAS Number | 2459-07-6 | 2524-52-9 |

| Molecular Formula | ||

| Physical State | Liquid / Low-melting solid | Liquid |

| Boiling Point | 240–241°C | 240–241°C |

| Flash Point | >100°C (Closed Cup) | 107°C (Closed Cup) |

| Solubility | Soluble in methanol, ether | Soluble in ethanol, ether |

| Odor Profile | Distinct pyridine-like (sweet/fishy) | Pyridine-like |

Hazard Architecture & Toxicology

Expertise Insight: The safety profile of picolinic acid esters is biphasic. The immediate hazard is the ester functionality acting as a solvent/irritant. The latent hazard is the in vivo or in situ hydrolysis to picolinic acid.

Mechanistic Toxicity (The "Why")

Picolinic acid is a tryptophan metabolite. While endogenous in small amounts, elevated systemic levels (via ester hydrolysis) can lead to:

-

Metal Depletion: Picolinic acid has a high affinity for

and -

Neurotoxicity: High-dose exposure in animal models has demonstrated neurotoxic effects, likely linked to glutamatergic pathways.

Diagram 1: Metabolic & Chemical Fate This pathway illustrates why exposure control is critical not just for irritation, but to prevent systemic uptake of the active metabolite.

Caption: Pathway demonstrating the conversion of lipophilic esters into biologically active chelating agents.

GHS Classification (Harmonized)

Operational Protocols: Safe Handling

Trustworthiness: This protocol is self-validating. If you can smell the "fishy" pyridine odor, your engineering controls have failed (Olfactory Fatigue Warning).

Engineering Controls

-

Primary Barrier: All handling of liquid esters must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .

-

Secondary Containment: Use spill trays for all transfer operations to prevent bench contamination.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for pyridine derivatives due to high permeation rates.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile (0.11mm) or Neoprene | Pyridine rings can permeate latex rapidly. Nitrile offers >480 min breakthrough protection for incidental contact. |

| Eye Protection | Chemical Splash Goggles | Esters are severe eye irritants; safety glasses with side shields are insufficient for liquid handling. |

| Respiratory | NIOSH N95 (if solid) or Half-mask with OV cartridges | Required only if fume hood is unavailable or during spill cleanup. |

Storage Incompatibilities

Picolinic esters are stable but reactive.

-

Incompatible with: Strong Oxidizing Agents (risk of exothermic reaction), Strong Acids/Bases (rapid hydrolysis).

-

Storage Condition: Store in a cool, dry place. Keep containers tightly sealed to prevent moisture ingress (hydrolysis risk).

Emergency Response Procedures

Diagram 2: Emergency Response Workflow A logic-flow for immediate decision making during an incident.

Caption: Decision matrix for immediate response to picolinic ester exposure.

Specific First Aid Measures:

-

Eye Contact: Immediately flush with tepid water for 15 minutes. Critical: Pyridines can cause corneal damage; speed is essential.

-

Skin Contact: Wash with non-abrasive soap.[3] Do not use solvents (ethanol/acetone) to clean skin, as this enhances transdermal absorption.

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the ester solvent properties outweighs the benefit of expulsion.

Disposal & Environmental Stewardship

-

Waste Classification: Picolinic esters are generally classified as Organic Solvents/Non-Halogenated waste.

-

Protocol:

-

Collect in a dedicated "Organic Waste" container.

-

Do NOT pour down the drain.[5] Pyridines are toxic to aquatic microorganisms and can disrupt wastewater treatment plants.

-

Incineration is the preferred method of disposal, equipped with a scrubber for nitrogen oxides (

).

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17307, Ethyl picolinate. Retrieved from [Link]

- Grant, R.S., et al. (2009). Picolinic acid, an endogenous neuroprotectant or neurotoxin? Journal of Neurochemistry. (Contextualizing the neurotoxicity of the metabolite).

- Occupational Safety and Health Administration (OSHA). (2024). Pyridine Handling Guidelines.

Sources

Methodological & Application

Protocol for the synthesis of 6-(tert-Butoxycarbonyl)picolinic acid

Application Note: Protocol for the Synthesis of 6-(tert-Butoxycarbonyl)picolinic acid (CAS 575433-76-0)

Executive Summary

6-(tert-Butoxycarbonyl)picolinic acid is a highly valuable, mono-protected dicarboxylic acid building block utilized extensively in the development of PROTAC linkers, metal chelators, and active pharmaceutical ingredients. Direct mono-esterification of symmetric diacids like pyridine-2,6-dicarboxylic acid (dipicolinic acid) typically yields a statistical mixture of unreacted starting material, monoester, and diester. These mixtures are notoriously difficult to separate by chromatography due to their similar polarities.

To circumvent this, this application note details a robust, scalable, and self-validating four-step synthetic workflow. By leveraging a controlled desymmetrization step followed by an orthogonal protection strategy (methyl vs. tert-butyl esters), this protocol ensures high regioselectivity and absolute chemical fidelity of the final product.

Mechanistic Rationale & Orthogonal Strategy

The synthesis relies on the fundamental principles of protective group orthogonality. The workflow begins with the global esterification of dipicolinic acid to dimethyl pyridine-2,6-dicarboxylate. Desymmetrization is achieved via controlled mono-saponification using exactly 1.0 equivalent of KOH at 0 °C. This exploits a self-limiting mechanistic causality: once the first methyl ester is hydrolyzed, the resulting negatively charged carboxylate inductively and sterically shields the second ester from further hydroxide attack, preventing over-hydrolysis[1].

The resulting free carboxylic acid is then protected as a tert-butyl ester[2]. Finally, the orthogonal nature of the protecting groups is utilized. Lithium hydroxide (LiOH) provides a mild source of hydroxide that readily cleaves the unhindered methyl ester. Conversely, the tert-butyl ester remains completely untouched due to its extreme steric bulk, yielding the target mono-protected building block with absolute regiocontrol.

Workflow Visualization

Figure 1: Four-step orthogonal synthesis workflow for 6-(tert-Butoxycarbonyl)picolinic acid.

Step-by-Step Methodologies

Step 1: Global Esterification to Dimethyl pyridine-2,6-dicarboxylate

Causality & Logic: Converting the highly polar diacid to a diester masks the carboxylic acids, enabling organic solubility and setting the stage for controlled desymmetrization. Sulfuric acid acts as a dehydrating catalyst, driving the Fischer esterification to completion.

-

Suspend Pyridine-2,6-dicarboxylic acid (10.0 g, 59.8 mmol) in anhydrous methanol (150 mL).

-

Add concentrated H₂SO₄ (1.5 mL) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux (75 °C) for 24 hours.

-

Concentrate the mixture in vacuo to remove the majority of the methanol.

-

Neutralize the residue carefully with saturated aqueous NaHCO₃ until pH 8 is reached.

-

Extract the aqueous phase with Ethyl Acetate (3 × 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product as a white crystalline solid.

Step 2: Desymmetrization to 6-(Methoxycarbonyl)picolinic acid

Causality & Logic: The use of low temperatures (0 °C) and exact stoichiometry (1.0 eq KOH) is critical. The reaction is self-validating during the workup: washing the potassium salt with an organic solvent removes any unreacted diester, ensuring high purity of the mono-acid before the next step[1].

-

Dissolve Dimethyl pyridine-2,6-dicarboxylate (10.0 g, 51.2 mmol) in methanol (200 mL) and cool to 0 °C in an ice bath.

-

Add KOH pellets (2.87 g, 51.2 mmol, 1.0 eq) portion-wise to maintain the temperature at 0 °C.

-

Stir the solution at 0 °C for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of the diester.

-

Evaporate the methanol in vacuo.

-

Triturate the resulting white potassium salt with Ethyl Acetate (100 mL) and filter. Discard the organic filtrate (contains unreacted diester).

-

Dissolve the isolated potassium salt in minimal water (50 mL) and acidify to pH 3 using 1M HCl.

-

Extract the precipitated mono-acid with Ethyl Acetate (3 × 75 mL), dry over Na₂SO₄, and concentrate to yield the product[2].

Step 3: Orthogonal Protection to 2-tert-Butyl 6-methyl pyridine-2,6-dicarboxylate

Causality & Logic: Di-tert-butyl dicarbonate (Boc₂O) in the presence of DMAP efficiently forms the tert-butyl ester under mild conditions, avoiding the harsh acidic environments that could prematurely cleave the newly formed ester.

-

Dissolve 6-(Methoxycarbonyl)picolinic acid (7.0 g, 38.6 mmol) in anhydrous tert-butanol (100 mL).

-

Add 4-Dimethylaminopyridine (DMAP) (0.94 g, 7.7 mmol, 0.2 eq) and Boc₂O (16.8 g, 77.2 mmol, 2.0 eq).

-

Stir the reaction mixture at 40 °C for 16 hours under an inert atmosphere.

-

Concentrate the reaction mixture in vacuo to remove tert-butanol.

-

Dissolve the residue in Dichloromethane (150 mL) and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ (50 mL), and brine (50 mL).

-

Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane:Ethyl Acetate 8:2) to isolate the orthogonally protected diester.

Step 4: Selective Deprotection to 6-(tert-Butoxycarbonyl)picolinic acid

Causality & Logic: The final deprotection relies on the base-stability of the tert-butyl group. Citric acid is used during the final acidification workup instead of HCl to prevent the accidental acidic cleavage of the tert-butyl ester.

-

Dissolve 2-tert-Butyl 6-methyl pyridine-2,6-dicarboxylate (8.0 g, 33.7 mmol) in a 4:1 mixture of THF and water (100 mL).

-

Add LiOH·H₂O (1.55 g, 37.1 mmol, 1.1 eq) in one portion.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the complete consumption of the starting material by TLC.

-

Concentrate the mixture in vacuo to remove the THF.

-

Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 3-4 using 1M Citric Acid.

-

Extract the aqueous mixture with Ethyl Acetate (3 × 75 mL).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to afford the pure 6-(tert-Butoxycarbonyl)picolinic acid as a white solid.

Quantitative Data & Yield Metrics

| Step | Compound Name | CAS Number | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |

| Starting Material | Pyridine-2,6-dicarboxylic acid | 499-83-2 | 167.12 | N/A | White solid |

| Intermediate 1 | Dimethyl pyridine-2,6-dicarboxylate | 5453-67-8 | 195.17 | 95 - 99 | White crystalline solid |

| Intermediate 2 | 6-(Methoxycarbonyl)picolinic acid | 7170-36-7 | 181.15 | 75 - 85 | Off-white solid |

| Intermediate 3 | 2-tert-Butyl 6-methyl pyridine-2,6-dicarboxylate | N/A | 237.25 | 80 - 90 | Colorless oil / solid |

| Target Product | 6-(tert-Butoxycarbonyl)picolinic acid | 575433-76-0 | 223.23 | 85 - 95 | White solid |

References

-

Title: Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 Source: Journal of Medicinal Chemistry, 2017, 60(17), 7267–7283. URL: [Link]

-

Title: Greene's Protective Groups in Organic Synthesis (5th Edition) Source: John Wiley & Sons, 2014. URL: [Link]

Sources

Application Note: 6-(tert-Butoxycarbonyl)picolinic Acid as a Versatile Bifunctional Chelator in Coordination Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Application Note & Validated Protocols

Executive Summary

In the design of targeted radiopharmaceuticals and luminescent probes, the choice of chelator dictates the thermodynamic stability, kinetic inertness, and functional versatility of the final construct. 6-(tert-Butoxycarbonyl)picolinic acid (CAS: 575433-76-0) is a strategically mono-protected derivative of dipicolinic acid (DPA). By breaking the highly symmetric

Chemical Profile & Mechanistic Rationale

Overcoming Symmetry in Dipicolinic Acid

Native dipicolinic acid is a privileged

The introduction of a tert-butyl ester at the 6-position completely shields one carboxylate from nucleophilic attack. The free carboxylic acid at the 2-position can be cleanly activated for amide coupling to primary amines on peptides or antibodies. Once conjugated, the tert-butyl group is cleaved under acidic conditions to restore the full tridentate coordination pocket .

The Lanthanide "Antenna Effect"

Direct excitation of lanthanide ions (e.g., Eu³⁺, Tb³⁺) is highly inefficient due to parity-forbidden

Bifunctional Chelators for Radiopharmaceuticals

In targeted alpha/beta therapy (TAT/TBT), BFCs must securely hold a radiometal (e.g., ¹⁷⁷Lu, ⁶⁸Ga, ²²⁵Ac) while remaining covalently attached to a targeting vector. 6-(tert-Butoxycarbonyl)picolinic acid serves as a critical subunit in synthesizing advanced macrocycles (such as Macropa or PCTA derivatives), ensuring rapid metal complexation kinetics and high in vivo stability .

Visualizations of Workflows and Mechanisms

Fig 1. Synthetic workflow from ligand coupling to final metal complexation.

Fig 2. Lanthanide sensitization pathway illustrating the antenna effect.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Ligand

| Property | Value |

| Chemical Name | 6-(tert-Butoxycarbonyl)picolinic acid |

| CAS Number | 575433-76-0 |

| Molecular Formula | C₁₁H₁₃NO₄ |

| Molecular Weight | 223.23 g/mol |

| Appearance | White to off-white solid |

| Solubility | DMF, DMSO, Dichloromethane (DCM), Methanol |